molecular formula C21H25N3O3 B2361784 (4-Benzylpiperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034490-88-3

(4-Benzylpiperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2361784
CAS RN: 2034490-88-3
M. Wt: 367.449
InChI Key: RJSOYWJGDXEXAR-UHFFFAOYSA-N
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Description

This compound is a novel chemical entity that has been mentioned in the context of anti-tubercular agents . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a benzylpiperazine moiety and a tetrahydrofuran-3-yl ether group. The molecular weights of similar compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Future Directions

The future directions for this compound could involve further development and testing for anti-tubercular activity, given the promising results obtained with similar compounds . Additionally, further studies could be conducted to evaluate the compound’s potential for other therapeutic applications, given the broad range of biological activities exhibited by similar benzylpiperazine derivatives .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(18-6-7-20(22-14-18)27-19-8-13-26-16-19)24-11-9-23(10-12-24)15-17-4-2-1-3-5-17/h1-7,14,19H,8-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSOYWJGDXEXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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